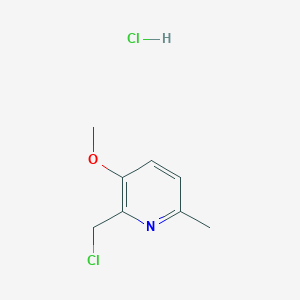
2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is likely to be a solid and could have applications in various chemical reactions as a reagent or catalyst .
Synthesis Analysis
The synthesis of such a compound would likely involve the chloromethylation of a suitably protected pyridine derivative . Chloromethylation is a common method for adding a chloromethyl group to aromatic compounds .Molecular Structure Analysis
The molecule consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The chloromethyl group (-CH2Cl) is attached to the second carbon atom, a methoxy group (-OCH3) is attached to the third carbon atom, and a methyl group (-CH3) is attached to the sixth carbon atom .Chemical Reactions Analysis
As a pyridine derivative, this compound could participate in various chemical reactions. The chloromethyl group could be substituted with other groups in a nucleophilic substitution reaction . The methoxy group could be removed via demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a pyridine derivative, it is likely to be a polar compound and may have a relatively high boiling point . The presence of the chloromethyl and methoxy groups could also influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
One pot synthesis of complex organic compounds often leverages 2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride as a key intermediate. For example, the compound has been used in the synthesis of dipyrido[1,2-a:1',2'-d]pyrazine-2,8-diones, showcasing a method where the methoxy group cleavage followed by dimerisation yields the product in almost quantitative yield. This synthesis pathway illustrates the compound's role in facilitating complex chemical transformations, confirmed by single crystal X-ray structure analysis (Oresic et al., 2001).
Improved Synthesis Methods
Research has also focused on improving the synthesis methods of related compounds, highlighting the versatility and importance of 2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride in organic synthesis. For instance, an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol through a series of steps including methylation, chloridization, and methoxylation demonstrates the compound's utility in synthesizing structurally related compounds with enhanced yields (Dai Gui-yuan, 2003).
Material Science Applications
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride” would require appropriate safety measures. The compound could be harmful if inhaled, swallowed, or comes into contact with skin . It’s always important to refer to the material safety data sheet (MSDS) for the compound for detailed safety information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-3-4-8(11-2)7(5-9)10-6;/h3-4H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFXPKPIXDRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


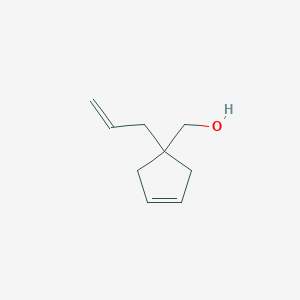
![1-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2995520.png)
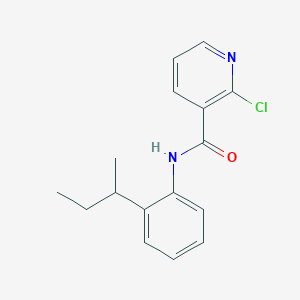


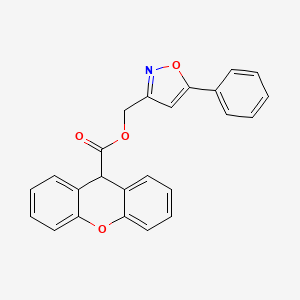
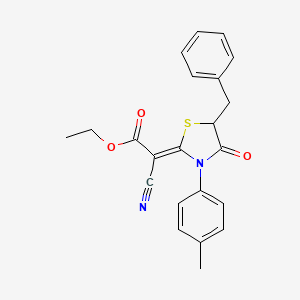
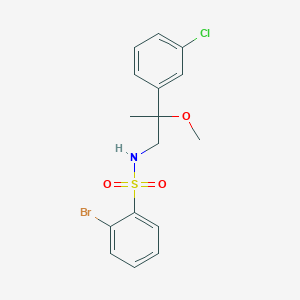
![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)
![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)
![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)
![N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2995540.png)